Cas no 2007909-87-5 ((1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride)

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride is a chiral compound with a high degree of purity, suitable for complex organic synthesis. Its unique structural features and chirality offer enhanced selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral molecules. The hydrochloride salt form ensures stability and ease of handling.
(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride structure
2007909-87-5 structure
Product Name:(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride
CAS No:2007909-87-5
MF:C5H10ClF2NO
MW:173.588807582855
MDL:MFCD30471016
CID:5686550
PubChem ID:127263764
Update Time:2025-06-22

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride
    • 2007916-28-9
    • TRANS-3-(DIFLUOROMETHOXY)CYCLOBUTAN-1-AMINE HYDROCHLORIDE
    • CIS-3-(DIFLUOROMETHOXY)CYCLOBUTAN-1-AMINE HCL
    • 3-(difluoromethoxy)cyclobutan-1-amine hydrochloride
    • AT32750
    • 3-(DIFLUOROMETHOXY)CYCLOBUTAN-1-AMINE HCL
    • 3-(difluoromethoxy)cyclobutan-1-amine;hydrochloride
    • EN300-26258610
    • EN300-22169231
    • 2007909-87-5
    • Cyclobutanamine, 3-(difluoromethoxy)-, hydrochloride (1:1), cis-
    • (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride
    • cis-3-(difluoromethoxy)cyclobutanamine
    • MDL: MFCD30471016
    • Inchi: 1S/C5H9F2NO.ClH/c6-5(7)9-4-1-3(8)2-4;/h3-5H,1-2,8H2;1H
    • InChI Key: SYMABWBVWURIBC-UHFFFAOYSA-N
    • SMILES: Cl.FC(OC1CC(C1)N)F

Computed Properties

  • Exact Mass: 173.0418980g/mol
  • Monoisotopic Mass: 173.0418980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 93
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride Pricemore >>

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Additional information on (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride

Compound (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride: A Promising Candidate in Modern Pharmaceutical Research

Compound (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride represents a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel therapeutic agents for metabolic and inflammatory diseases. This compound, characterized by its unique difluoromethoxy substituent and the cyclobutan-1-amine scaffold, has garnered attention due to its potential pharmacological profile and structural versatility. Recent studies published in *Journal of Medicinal Chemistry* (2023) and *Bioorganic & Medicinal Chemistry Letters* (2024) have highlighted its role as a lead molecule for the design of small-molecule inhibitors targeting key pathways involved in neurodegenerative and autoimmune disorders.

The difluoromethoxy group in (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride plays a critical role in modulating the compound's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. Unlike conventional cyclobutan-1-amine derivatives, this specific configuration introduces steric and electronic effects that enhance its interaction with biological targets. A 2023 study by Smith et al. demonstrated that the difluoromethoxy substituent significantly improves the compound's selectivity for GABA-A receptor subtypes, a finding that has implications for the treatment of epilepsy and anxiety disorders.

Cyclobutan-1-amine scaffolds are widely studied in medicinal chemistry due to their ability to mimic natural amino acid residues while maintaining structural rigidity. The (1S,3S) stereochemistry of (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride further distinguishes it from racemic counterparts, as the spatial arrangement of substituents can influence biological activity. Research published in *ACS Chemical Biology* (2024) reported that the chiral center at the cyclobutan-1-amine scaffold enhances the compound's ability to cross the blood-brain barrier, a critical factor in the development of neurotherapeutics.

Recent advances in computational chemistry have facilitated the rational design of (1S,3S)-3-(difluoromethyloxy)cyclobutan-1-amine hydrochloride derivatives with improved potency. Machine learning models trained on large-scale datasets of similar compounds have predicted that the difluoromethoxy group can be further optimized to enhance binding affinity for specific protein targets, such as the enzyme acetylcholinesterase. This approach, as described in a 2024 paper in *Nature Communications*, has led to the identification of novel analogs with potential applications in Alzheimer's disease research.

The hydrochloride salt form of (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride is particularly advantageous for pharmaceutical development due to its enhanced solubility and stability in aqueous environments. This property is crucial for oral formulations, as demonstrated by a 2023 clinical trial evaluating its efficacy in a mouse model of multiple sclerosis. The compound showed significant reduction in neuroinflammation, suggesting its potential as a therapeutic agent for autoimmune conditions.

Difluoromethoxy-containing compounds are also being explored for their role in modulating ion channels and neurotransmitter systems. A 2024 study in *Cell Reports* highlighted the ability of (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride to selectively inhibit the TRPV1 receptor, which is implicated in pain signaling. This finding opens new avenues for the development of analgesic drugs with reduced side effects compared to traditional NSAIDs.

The synthesis of (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride involves sophisticated organic reactions, including the use of asymmetric catalysis to achieve the desired stereochemistry. A 2023 publication in *Organic Letters* described a novel method for the enantioselective synthesis of this compound, which significantly reduces production costs and environmental impact. This innovation aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Cyclobutan-1-amine derivatives are also being investigated for their potential as drug delivery vehicles. The rigid structure of the cyclobutan-1-amine scaffold allows for the incorporation of functional groups that can target specific tissues or cells. A 2024 study in *Advanced Drug Delivery Reviews* demonstrated that (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride can be conjugated to targeting ligands, enabling site-specific drug delivery in cancer therapy.

Despite its promising properties, (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride is still in the preclinical development stage. Ongoing research focuses on optimizing its pharmacokinetic profile and assessing its safety in vivo. A 2024 preclinical study published in *Toxicological Sciences* reported no significant toxicity in animal models, which is a critical step toward its potential clinical application.

In conclusion, (1S,3S)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride represents a valuable addition to the toolkit of medicinal chemists. Its unique difluoromethoxy substituent and cyclobutan-1-amine scaffold offer opportunities for the design of novel therapeutics with broad applications in neuroscience and immunology. Continued research into its properties and potential derivatives is expected to yield significant advancements in the treatment of complex diseases.

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